

# The HIV-1 Attachment Inhibitor BMS-488043: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: BMS 488043

Cat. No.: B1667215

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This in-depth technical guide provides a comprehensive overview of BMS-488043, a small molecule inhibitor of HIV-1 attachment. This document details its synonyms and alternative names, mechanism of action, quantitative data on its antiviral activity and pharmacokinetics, and detailed experimental protocols for its characterization. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of this compound for research and drug development purposes.

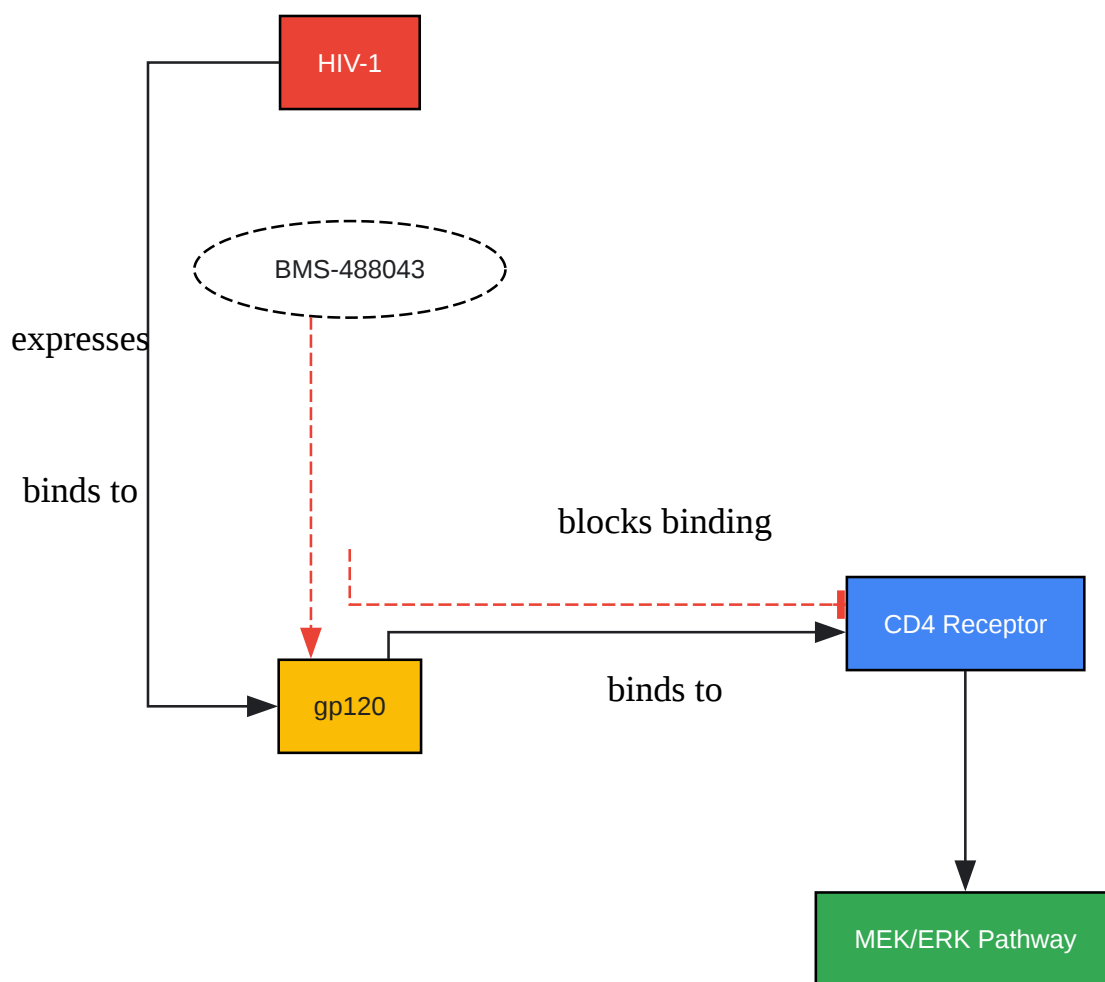
## Synonyms and Alternative Names

BMS-488043 is known by several identifiers, crucial for comprehensive literature and database searches. These are summarized in the table below.

Category	Identifier
Alternative Names	BMS 043, BMS-043
IUPAC Name	1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
CAS Number	452296-83-2
Deprecated CAS	857500-24-4
ChEMBL ID	CHEMBL238103
DrugBank ID	DB05532
PubChem CID	507806
UNII	MKS21EJ435

## Mechanism of Action

BMS-488043 is an orally bioavailable small molecule that functions as an HIV-1 attachment inhibitor. Its primary target is the viral envelope glycoprotein gp120. By binding to a pocket within gp120, BMS-488043 induces conformational changes that prevent the initial interaction between the virus and the CD4 receptor on host T-cells. This action is non-competitive with CD4 binding, meaning it does not directly compete for the same binding site but rather allosterically prevents the binding event from occurring. This inhibition of attachment is the first step in preventing viral entry into the host cell. Consequently, by blocking the gp120-CD4 interaction, BMS-488043 also prevents the subsequent downstream signaling events that can be triggered by this binding, such as the activation of the MEK/ERK pathway.



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Mechanism of BMS-488043 action on HIV-1 entry.

## Quantitative Data

The following tables summarize key quantitative data for BMS-488043, including its antiviral potency against various HIV-1 subtypes and its pharmacokinetic properties observed in a clinical trial.

## Antiviral Activity

HIV-1 Subtype/Strain	Assay Cell Line	EC50 (nM)	Reference
Subtype B (Median)	Not Specified	36.5	<a href="#">[1]</a>
Subtype C (Median)	Not Specified	61.5	<a href="#">[1]</a>
JR-FL	HeLa (CD4+, CCR5+)	0.75	<a href="#">[2]</a>
Multiple Subtype B Isolates	PBMCs	Wide range, some <10	<a href="#">[3]</a> <a href="#">[4]</a>

## Pharmacokinetics in HIV-1-Infected Subjects (8-day monotherapy)

Dose	Mean Cmax (ng/mL)	Mean AUC (ng*h/mL)	Mean t1/2 (h)	Reference
800 mg (every 12h)	2890	21500	11.2	<a href="#">[1]</a> <a href="#">[5]</a>
1800 mg (every 12h)	5450	41700	11.6	<a href="#">[1]</a> <a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for key experiments used to characterize BMS-488043 are provided below. These protocols are synthesized from established methods in the field.

### gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to inhibit the binding of HIV-1 gp120 to the CD4 receptor.

Materials:

- 96-well Maxisorp microtiter plates
- Recombinant soluble CD4 (sCD4)

- Recombinant HIV-1 gp120
- BMS-488043
- Blocking buffer (e.g., PBS with 10% FBS)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Anti-gp120 monoclonal antibody (e.g., 2G12)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

Procedure:

- Coating: Coat 96-well plates with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with blocking buffer for at least 1 hour at room temperature.
- Inhibition:
  - Prepare serial dilutions of BMS-488043.
  - In a separate plate, pre-incubate a constant concentration of gp120 with the BMS-488043 dilutions for 1 hour at 37°C.
- Binding: Transfer the gp120/BMS-488043 mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.
- Detection:
  - Wash the plates thoroughly.

- Add an anti-gp120 primary antibody and incubate for 1 hour at 37°C.
- Wash the plates and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.
- Development: Wash the plates and add TMB substrate. Stop the reaction with a stop solution.
- Analysis: Read the absorbance at 450 nm. The reduction in signal in the presence of BMS-488043 indicates inhibition of binding.

## Phenotypic HIV-1 Entry Assay (Luciferase Reporter)

This cell-based assay measures the ability of BMS-488043 to inhibit HIV-1 entry into host cells using a pseudovirus system and a luciferase reporter.

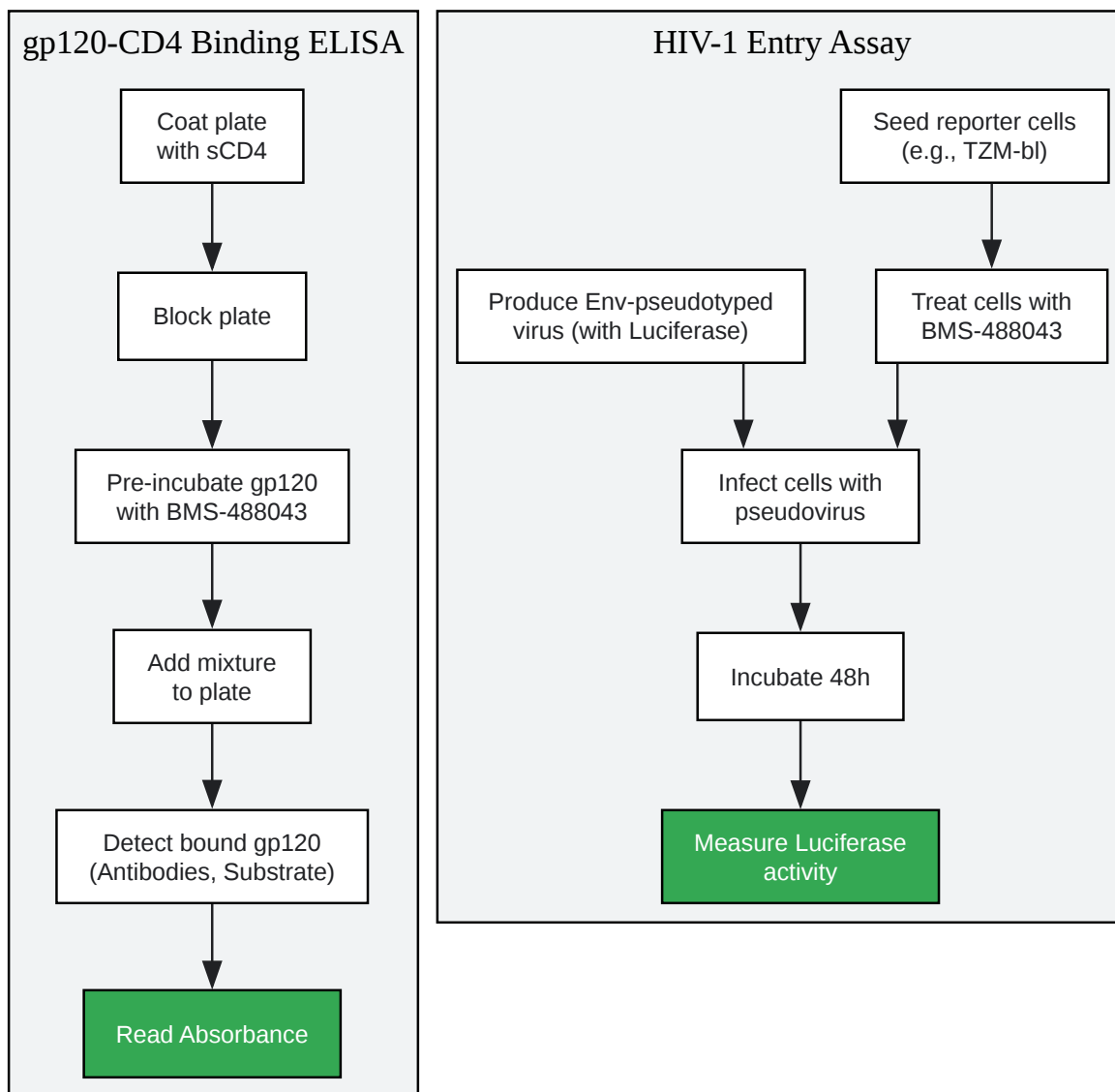
Materials:

- HEK293T cells (for pseudovirus production)
- TZM-bl cells (or other suitable reporter cell line expressing CD4, CCR5/CXCR4, and a Tat-inducible luciferase gene)
- HIV-1 envelope (Env)-expressing plasmid
- HIV-1 backbone plasmid (env-deficient, containing the luciferase reporter gene)
- Transfection reagent
- BMS-488043
- Luciferase assay reagent (e.g., Britelite Plus)
- Luminometer

Procedure:

- Pseudovirus Production:

- Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
- Harvest the virus-containing supernatant 48-72 hours post-transfection and filter.
- Infection and Inhibition:
  - Seed TZM-bl cells in a 96-well plate.
  - Prepare serial dilutions of BMS-488043 and add to the cells.
  - Add the pseudovirus to the wells and incubate for 48 hours.
- Luciferase Measurement:
  - Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
  - Measure the luminescence using a luminometer.
- Analysis: The reduction in luciferase activity in the presence of BMS-488043 corresponds to the inhibition of viral entry.



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Workflow for key in vitro assays of BMS-488043.

## Resistance

Resistance to BMS-488043 has been observed both in vitro and in clinical studies.[6][7] The primary mechanism of resistance involves mutations in the viral envelope glycoprotein, gp120. Key mutations associated with reduced susceptibility to BMS-488043 have been identified at several loci, including V68A, L116I, S375I/N, and M426L.[6][7] The S375 locus, located near the CD4 binding pocket, is a common site for resistance mutations.[6][7] These mutations likely



alter the conformation of the gp120 protein, thereby reducing the binding affinity of BMS-488043. It is important to note that these resistance mutations do not confer cross-resistance to other classes of antiretroviral drugs.[7]

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